molecular formula C18H18N4O4 B12500234 Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate

Cat. No.: B12500234
M. Wt: 354.4 g/mol
InChI Key: CRWKNNVVOKTYQX-UHFFFAOYSA-N
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Description

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate is an organic compound with the molecular formula C18H18N4O4. It is characterized by the presence of two imidazole groups attached to a terephthalate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate is typically synthesized through a multi-step chemical reaction. One common method involves the reaction of terephthalic acid with 1H-imidazole in the presence of an activating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-oxidized derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,5-di(1H-imidazol-1-yl)terephthalate involves its interaction with specific molecular targets. The imidazole groups can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biological pathways and processes, making the compound a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,5-di(1H-pyrazol-1-yl)terephthalate
  • Diethyl 2,5-di(1H-triazol-1-yl)terephthalate
  • Diethyl 2,5-di(1H-tetrazol-1-yl)terephthalate

Uniqueness

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate is unique due to the presence of imidazole groups, which confer specific chemical reactivity and coordination properties. Compared to similar compounds with different heterocyclic groups, it offers distinct advantages in forming stable metal complexes and exhibiting potential biological activities .

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

diethyl 2,5-di(imidazol-1-yl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H18N4O4/c1-3-25-17(23)13-9-16(22-8-6-20-12-22)14(18(24)26-4-2)10-15(13)21-7-5-19-11-21/h5-12H,3-4H2,1-2H3

InChI Key

CRWKNNVVOKTYQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N2C=CN=C2)C(=O)OCC)N3C=CN=C3

Origin of Product

United States

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